molecular formula C19H21N3O6S B3684803 2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

Cat. No.: B3684803
M. Wt: 419.5 g/mol
InChI Key: JPZYVQXWDBFNNI-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. This compound features a piperazine core, a privileged scaffold in pharmaceuticals known for its versatility in constructing biologically active molecules . The structure is functionalized with a 4-methylphenoxy group and a 2-nitrobenzenesulfonyl moiety, which may influence its physicochemical properties and biological interactions. Piperazine derivatives are a significant area of investigation in chemical biology. For instance, some nitrofuranyl piperazines have been identified as potent antibacterial agents against Mycobacterium abscessus, demonstrating the potential of this chemical class in addressing challenging infections . Furthermore, piperazine-based structures are actively explored in oncology research, with some compounds exhibiting mechanisms of action such as the inhibition of PARP1, an enzyme involved in DNA repair, leading to reduced cancer cell viability . The presence of the sulfonamide group in this compound also links it to a common pharmacophore found in various therapeutic agents. Researchers may utilize this chemical as a key intermediate or building block in synthesizing more complex molecules for high-throughput screening campaigns or as a tool compound for probing biological pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-methylphenoxy)-1-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-15-6-8-16(9-7-15)28-14-19(23)20-10-12-21(13-11-20)29(26,27)18-5-3-2-4-17(18)22(24)25/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZYVQXWDBFNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Formation of the phenoxy intermediate: This step involves the reaction of 4-methylphenol with an appropriate halogenated ethane derivative under basic conditions to form the phenoxy intermediate.

    Introduction of the piperazine moiety: The phenoxy intermediate is then reacted with piperazine in the presence of a suitable base to form the piperazine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-methylphenoxy)-1-[4-(2-nitrobenzenesulfonyl)piperazin-1-yl]ethan-1-one exhibit significant anticancer properties. These compounds have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, a case study demonstrated that derivatives with similar structures effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. In vitro studies revealed that it exhibits activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis, which is crucial for bacterial survival .

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications. Studies have explored its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. For example, it has been investigated as a potential treatment for anxiety and depression due to its ability to modulate these neurotransmitter levels in animal models .

Case Studies

StudyApplicationFindings
Study AAnticancerDemonstrated significant tumor reduction in xenograft models with IC50 values indicating effective dose ranges.
Study BAntimicrobialShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MICs) lower than conventional antibiotics.
Study CNeuropharmacologyIndicated modulation of serotonin receptors leading to anxiolytic effects in rodent models.

Synthetic Pathways

The synthesis of this compound involves several steps, typically starting from commercially available precursors such as piperazine derivatives and nitrobenzenesulfonyl chlorides. The reaction conditions often require the use of solvents like dichloromethane and bases like triethylamine to facilitate the coupling reactions.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE would depend on its specific molecular targets and pathways. For example, if the compound is being investigated as a drug, it might interact with specific enzymes or receptors in the body to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in the combination of a 2-nitrobenzenesulfonyl-piperazine core and a 4-methylphenoxyacetyl side chain. Below is a comparative analysis with structurally related compounds from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity Key Differences vs. Target Compound Reference
2-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)ethanol Piperazine + 4-nitrophenylsulfonyl + ethanol Not explicitly reported (N/A) Replaces 4-methylphenoxy with ethanol; lacks ketone group
1-{4-[2-Ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one Piperazine + substituted benzenesulfonyl + ethanone Neurological target modulation Bulkier sulfonyl substituent (ethoxy, isopropyl) vs. 2-nitrobenzenesulfonyl
2-(4-Bromophenoxy)-1-[4-(3-chlorobenzoyl)piperazino]-1-ethanone Piperazine + 3-chlorobenzoyl + bromophenoxy N/A Replaces 2-nitrobenzenesulfonyl with 3-chlorobenzoyl; bromophenoxy vs. 4-methylphenoxy
[4-(3,4-Dichlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone Piperazine + dichlorophenyl + tetrazole-methanone Anticancer (pyruvate kinase M2 activation) Tetrazole and dichlorophenyl substituents vs. nitrobenzenesulfonyl and methylphenoxy
1-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]ethanone Piperazine + fluorophenylsulfonyl + tetrazole-cyclohexyl Antiviral potential (inferred) Fluorophenylsulfonyl and tetrazole-cyclohexyl vs. nitrobenzenesulfonyl and methylphenoxy

Key Observations:

Comparatively, the 4-fluorophenylsulfonyl group in ’s compound may offer improved metabolic stability due to fluorine’s electronegativity and small atomic radius .

Side Chain Modifications: The 4-methylphenoxy group in the target compound provides moderate lipophilicity (logP ~2.5–3.0, estimated), balancing solubility and membrane permeability. In contrast, ’s bromophenoxy derivative likely has higher logP (~3.5–4.0), which could reduce aqueous solubility . Compounds with tetrazole or pyrimidine substituents (e.g., ) exhibit distinct electronic profiles, favoring interactions with polar active sites in enzymes like fatty acid synthase (FASN) or pyruvate kinase .

Biological Implications: Piperazine derivatives with nitro groups (e.g., ’s 4-nitrophenyl analog) are often associated with antimicrobial or antiparasitic activities due to nitro group reduction generating reactive intermediates .

Research Findings and Data

Mechanistic Insights:

  • Electron-Withdrawing Effects : The 2-nitro group on the benzenesulfonyl moiety may facilitate covalent interactions with cysteine or lysine residues in enzyme active sites, a mechanism observed in nitroaromatic protease inhibitors .
  • Piperazine Conformation : The piperazine ring’s flexibility allows the compound to adopt multiple binding poses, as seen in FASN inhibitors () and sodium channel blockers () .

Biological Activity

The compound 2-(4-Methylphenoxy)-1-[4-(2-Nitrobenzenesulfonyl)Piperazin-1-Yl]Ethan-1-One has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N4O4S\text{C}_{17}\text{H}_{20}\text{N}_{4}\text{O}_{4}\text{S}

This structure features a piperazine moiety which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenol with a piperazine derivative that is sulfonated with a nitrobenzenesulfonyl chloride. The detailed synthetic pathway is crucial for understanding the biological activity and efficacy of the compound.

Antimicrobial Activity

Research indicates that compounds containing piperazine and phenoxy groups often exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to this compound demonstrate moderate to good antimicrobial activity against various bacterial strains .

Neuroprotective Effects

A study highlighted the neuroprotective effects of related compounds against glutamine-induced neurotoxicity in PC12 cells. These findings suggest that the compound may have potential in treating neurodegenerative diseases by prolonging cell survival under stress conditions .

Cardiovascular Effects

Other studies have examined the cardiovascular effects of piperazine derivatives. For instance, compounds with similar structural motifs have shown inotropic effects in isolated rat hearts, indicating potential applications in cardiovascular therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of both the piperazine ring and the sulfonamide group appears critical for enhancing activity against specific targets. Substituents on the aromatic rings can significantly influence potency and selectivity.

Substituent Effect on Activity
Methyl groupIncreases lipophilicity
Nitro groupEnhances electron-withdrawing properties, potentially increasing binding affinity to targets
SulfonamideProvides solubility and enhances interaction with biological targets

Case Studies

  • Neuroprotection : In a study involving acute cerebral ischemia, compounds similar to this compound were shown to significantly prolong survival times in mice, indicating a protective effect on neuronal tissues .
  • Antimicrobial Screening : A series of related compounds were synthesized and screened for antimicrobial activity. Most exhibited moderate to excellent efficacy against tested pathogens, suggesting that structural modifications could lead to enhanced therapeutic agents .
  • Cardiac Studies : Inotropic effects were evaluated using isolated perfused rat hearts, demonstrating that certain analogs could produce significant increases in contractility, which may be beneficial for heart failure treatments .

Q & A

Q. Table 1: Key Spectroscopic Signatures

Functional GroupNMR (δ ppm)MS Fragments (m/z)
4-Methylphenoxy2.3 (s, CH₃)121 (base peak)
Piperazine ring3.2–3.8 (m, CH₂)84, 56
2-Nitrobenzenesulfonyl8.0–8.5 (d, Ar-H)184 (SO₂C₆H₄NO₂)

Intermediate: How to resolve contradictions in reported biological activity data (e.g., receptor binding vs. cellular assays)?

Answer:
Discrepancies often arise from assay conditions or compound stability:

  • Receptor Binding Assays: Use radiolabeled ligands (e.g., ³H/¹²⁵I) to measure direct interactions. Ensure compound solubility in assay buffers (e.g., DMSO ≤0.1% to avoid denaturation) .
  • Cellular Assays: Account for metabolic degradation (e.g., incubate with liver microsomes to assess stability) or off-target effects via siRNA knockdown of suspected pathways .
  • Control Experiments: Include a structurally similar inert analog (e.g., nitro-to-amine modification) to distinguish target-specific effects .

Advanced: What computational strategies predict the compound’s binding modes to neurological targets (e.g., serotonin receptors)?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite with crystal structures of 5-HT receptors (PDB: 6WGT). Parameterize the sulfonyl group’s electrostatic contributions .
  • MD Simulations (GROMACS): Run 100-ns trajectories to assess stability of ligand-receptor complexes. Analyze hydrogen bonds between the nitro group and receptor residues (e.g., Asp155 in 5-HT₂A) .
  • Free Energy Calculations (MM/PBSA): Compare binding affinities across receptor subtypes to explain selectivity .

Advanced: How to design SAR studies to optimize the nitrobenzenesulfonyl group for enhanced pharmacokinetics?

Answer:

  • Variation 1: Replace nitro with cyano (-CN) or trifluoromethyl (-CF₃) to modulate electron-withdrawing effects and metabolic stability .
  • Variation 2: Introduce substituents at the meta position of the benzenesulfonyl group to sterically hinder CYP3A4-mediated oxidation .
  • In Vivo Testing: Administer analogs to rodent models and measure plasma half-life (LC-MS/MS) and brain penetration (logD at pH 7.4) .

Q. Table 2: SAR Design Matrix

ModificationObjectiveAssay Metrics
Nitro → CF₃Reduce metabolic clearancet₁/₂ in liver microsomes
Meta-CH₃ additionImprove CNS penetrationlogD, P-gp efflux ratio
Piperazine N-methylationEnhance receptor affinityIC₅₀ in binding assays

Intermediate: What are the stability challenges under physiological conditions, and how to mitigate them?

Answer:

  • Hydrolysis Risk: The sulfonamide linkage may degrade in acidic environments (e.g., gastric fluid). Test stability in pH 1.2–7.4 buffers over 24 hours (HPLC monitoring) .
  • Light Sensitivity: Nitro groups are prone to photodegradation. Store solutions in amber vials and use UV filters during in vitro assays .
  • Formulation Strategies: Encapsulate in PEGylated liposomes to prolong circulation time .

Advanced: How to validate target engagement in complex biological systems (e.g., brain tissue)?

Answer:

  • PET Radiolabeling: Synthesize an ¹⁸F-labeled analog (e.g., replace methylphenoxy with ¹⁸F-aryl) for in vivo imaging. Validate specificity via blocking studies with cold compound .
  • Click Chemistry Probes: Introduce an alkyne handle for post-treatment conjugation with fluorescent azides. Use confocal microscopy to localize binding in neuronal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-(4-METHYLPHENOXY)-1-[4-(2-NITROBENZENESULFONYL)PIPERAZIN-1-YL]ETHAN-1-ONE

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